molecular formula C15H10F3N5O B2608788 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 338418-95-4

6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

Cat. No. B2608788
CAS RN: 338418-95-4
M. Wt: 333.274
InChI Key: GLAZOYQCJSGKPX-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an amino compound with a suitable reagent. For example, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, the transformation of the amino group in aminofurazan made it possible to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .


Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are thermally stable with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Scientific Research Applications

Anticancer Activity

A compound structurally related to 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide demonstrated significant anticancer activity against a panel of 60 human cancer cell lines. This activity was primarily due to its ability to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger cell death through apoptosis in MCF-7 cells. The efficacy of these compounds in cancer therapy highlights the potential of triazole-containing nicotinamides in oncological research and treatment strategies (Kamal et al., 2014).

Antimicrobial and Antifungal Properties

Compounds bearing the nicotinamide moiety have shown promising antimicrobial and antifungal properties. For example, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole displayed considerable antimicrobial activity against a range of bacteria and fungi. This suggests their potential as leads for the development of new antimicrobial agents, supporting the role of nicotinamide derivatives in combating microbial infections (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have been explored for their corrosion inhibition properties. A study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated their effectiveness. These compounds act as mixed-type corrosion inhibitors, suggesting their utility in protecting industrial materials against corrosion, thereby extending their life and reducing maintenance costs (Chakravarthy et al., 2014).

Mechanism of Action

The anticancer activity of 1,2,4-triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(6-11)22-14(24)10-4-5-13(20-7-10)23-9-19-8-21-23/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAZOYQCJSGKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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